Ethyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate is an organic compound that features a pyrazole ring, an ethylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-pyrazol-1-yl)propanoate with ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in good yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with different functional groups replacing the ethylamino group.
Scientific Research Applications
Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)propanoate: Lacks the ethylamino group, making it less versatile in certain reactions.
2-(1H-pyrazol-1-yl)acetic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Ethyl 3-(1H-pyrazol-1-yl)propanoate: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness
Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate is unique due to the presence of both an ethylamino group and a pyrazole ring, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-11-9(10(14)15-4-2)8-13-7-5-6-12-13/h5-7,9,11H,3-4,8H2,1-2H3 |
InChI Key |
MDWWDOSEPLZDQI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=CC=N1)C(=O)OCC |
Origin of Product |
United States |
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